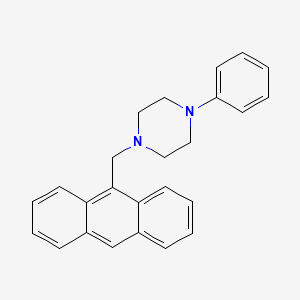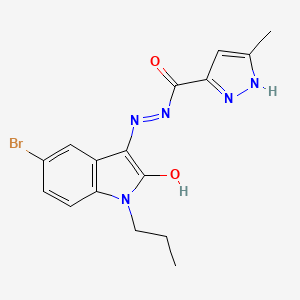![molecular formula C26H22N2O2 B5972420 4-methyl-N-{3-[(2-methylbenzoyl)amino]phenyl}-1-naphthamide](/img/structure/B5972420.png)
4-methyl-N-{3-[(2-methylbenzoyl)amino]phenyl}-1-naphthamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N-{3-[(2-methylbenzoyl)amino]phenyl}-1-naphthamide, also known as MNA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the naphthamide family of compounds, which are known for their ability to interact with a variety of biological targets. In
科学研究应用
4-methyl-N-{3-[(2-methylbenzoyl)amino]phenyl}-1-naphthamide has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of protein-ligand interactions, as a modulator of protein-protein interactions, and as a potential anticancer agent. 4-methyl-N-{3-[(2-methylbenzoyl)amino]phenyl}-1-naphthamide has also been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases.
作用机制
The mechanism of action of 4-methyl-N-{3-[(2-methylbenzoyl)amino]phenyl}-1-naphthamide is not fully understood, but it is believed to interact with a variety of biological targets, including proteins and enzymes. 4-methyl-N-{3-[(2-methylbenzoyl)amino]phenyl}-1-naphthamide has been shown to bind to the active site of certain enzymes, inhibiting their activity. Additionally, 4-methyl-N-{3-[(2-methylbenzoyl)amino]phenyl}-1-naphthamide has been shown to interact with proteins involved in cell signaling pathways, leading to changes in cellular function.
Biochemical and Physiological Effects:
4-methyl-N-{3-[(2-methylbenzoyl)amino]phenyl}-1-naphthamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of certain enzymes involved in inflammation and cancer progression. 4-methyl-N-{3-[(2-methylbenzoyl)amino]phenyl}-1-naphthamide has also been shown to have antioxidant properties, which may help to protect cells from oxidative damage. Additionally, 4-methyl-N-{3-[(2-methylbenzoyl)amino]phenyl}-1-naphthamide has been shown to modulate the activity of certain proteins involved in cell signaling pathways, leading to changes in cellular function.
实验室实验的优点和局限性
One advantage of using 4-methyl-N-{3-[(2-methylbenzoyl)amino]phenyl}-1-naphthamide in lab experiments is its versatility. 4-methyl-N-{3-[(2-methylbenzoyl)amino]phenyl}-1-naphthamide can be used as a fluorescent probe, a modulator of protein-protein interactions, and a potential anticancer agent. Additionally, 4-methyl-N-{3-[(2-methylbenzoyl)amino]phenyl}-1-naphthamide has been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases. However, one limitation of using 4-methyl-N-{3-[(2-methylbenzoyl)amino]phenyl}-1-naphthamide in lab experiments is its relatively low solubility in water, which may limit its use in certain applications.
未来方向
There are several future directions for the study of 4-methyl-N-{3-[(2-methylbenzoyl)amino]phenyl}-1-naphthamide. One potential area of research is the development of 4-methyl-N-{3-[(2-methylbenzoyl)amino]phenyl}-1-naphthamide analogs with improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of 4-methyl-N-{3-[(2-methylbenzoyl)amino]phenyl}-1-naphthamide and its potential applications in the treatment of various diseases. Finally, the use of 4-methyl-N-{3-[(2-methylbenzoyl)amino]phenyl}-1-naphthamide as a tool for the study of protein-ligand and protein-protein interactions could be further explored.
合成方法
The synthesis of 4-methyl-N-{3-[(2-methylbenzoyl)amino]phenyl}-1-naphthamide involves several steps, including the reaction of 4-methyl-1-naphthoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-(2-methylbenzamido)aniline to produce 4-methyl-N-{3-[(2-methylbenzoyl)amino]phenyl}-1-naphthamide. The final product is purified by recrystallization and characterized by various spectroscopic techniques.
属性
IUPAC Name |
4-methyl-N-[3-[(2-methylbenzoyl)amino]phenyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O2/c1-17-8-3-4-12-22(17)25(29)27-19-9-7-10-20(16-19)28-26(30)24-15-14-18(2)21-11-5-6-13-23(21)24/h3-16H,1-2H3,(H,27,29)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHOAGIVRYIVLAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=C(C4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[3-[(2-methylbenzoyl)amino]phenyl]naphthalene-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(1,3-benzodioxol-5-ylamino)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5972359.png)
![1-(2-pyridinyl)-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5972368.png)

![4-[6-(4-butyryl-1-piperazinyl)-4-pyrimidinyl]morpholine](/img/structure/B5972385.png)
![2-{[3-(2-hydroxyethyl)-4-(4-methoxy-2,3-dimethylbenzyl)-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B5972398.png)
![methyl 6-[1-(4-methoxyphenyl)ethyl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B5972406.png)

![1-{1-[1-(isopropoxyacetyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol](/img/structure/B5972422.png)
![2-[4-(cyclohexylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B5972428.png)
![N-[7,7-dimethyl-2-(4-morpholinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-methyl-2-furamide](/img/structure/B5972433.png)

![6-[3-(dimethylamino)-1-pyrrolidinyl]-N-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5972450.png)